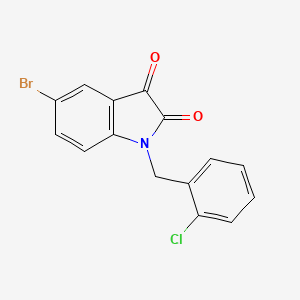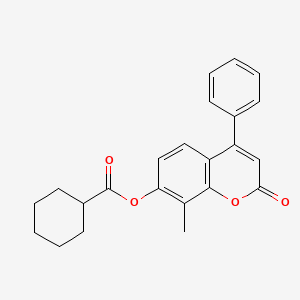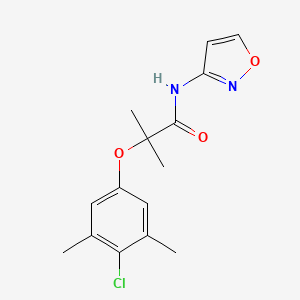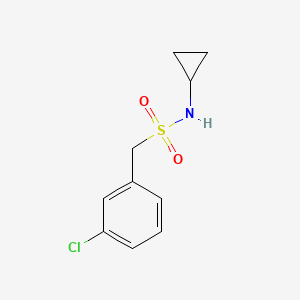
5-bromo-1-(2-chlorobenzyl)-1H-indole-2,3-dione
Übersicht
Beschreibung
5-bromo-1-(2-chlorobenzyl)-1H-indole-2,3-dione is a synthetic compound that belongs to the family of indole-2,3-diones. This compound has been extensively studied for its potential use in scientific research applications due to its unique chemical properties and biological effects.
Wirkmechanismus
The exact mechanism of action of 5-bromo-1-(2-chlorobenzyl)-1H-indole-2,3-dione is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes involved in cell signaling pathways and DNA replication. This leads to the induction of cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-bromo-1-(2-chlorobenzyl)-1H-indole-2,3-dione has been shown to have other biochemical and physiological effects. Studies have suggested that it can modulate the activity of certain neurotransmitters in the brain, leading to potential applications in neurobiology and drug discovery. It has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-1-(2-chlorobenzyl)-1H-indole-2,3-dione in lab experiments is its potent biological activity. This allows for the study of its effects on various cellular and molecular pathways, which can provide valuable insights into its potential therapeutic applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 5-bromo-1-(2-chlorobenzyl)-1H-indole-2,3-dione. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another direction is the study of its effects on other cellular pathways and diseases, such as neurodegenerative diseases and infectious diseases. Furthermore, the development of novel derivatives and analogs of this compound may lead to the discovery of new and more potent therapeutic agents.
Wissenschaftliche Forschungsanwendungen
5-bromo-1-(2-chlorobenzyl)-1H-indole-2,3-dione has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to modulate the activity of several important proteins involved in cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
5-bromo-1-[(2-chlorophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO2/c16-10-5-6-13-11(7-10)14(19)15(20)18(13)8-9-3-1-2-4-12(9)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMWFVZENWCHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4643740.png)


![N-[4-(aminosulfonyl)benzyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4643760.png)

![N-[2-phenyl-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B4643777.png)



![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4643819.png)
![2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4643826.png)
![tert-butyl 2-[(cyclopentylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4643827.png)
![ethyl 2-(3-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4643830.png)
